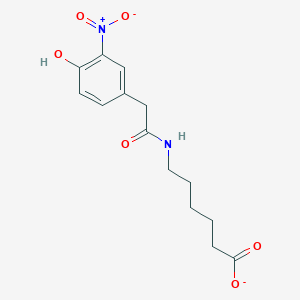
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion
Descripción
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion is an organic compound belonging to the class of nitrophenols. These compounds contain a benzene ring bearing both a hydroxyl group and a nitro group on different ring carbon atoms
Propiedades
Fórmula molecular |
C14H17N2O6- |
|---|---|
Peso molecular |
309.29 g/mol |
Nombre IUPAC |
6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20)/p-1 |
Clave InChI |
XAYGJFACOIKJCT-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves multiple steps. One common method includes the reaction of 4-hydroxy-3-nitrophenylacetic acid with epsilon-aminocaproic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves its interaction with molecular targets such as immunoglobulins. It binds to specific sites on these proteins, potentially altering their function and activity . The pathways involved in its action are still under investigation, but it is believed to modulate immune responses and other biological processes.
Comparación Con Compuestos Similares
Similar compounds to 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion include:
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion: This compound has an additional iodine atom, which may alter its chemical properties and reactivity.
4-Hydroxy-3-nitrophenylacetic acid: Lacks the epsilon-aminocaproic acid moiety, making it less complex and potentially less versatile in applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


